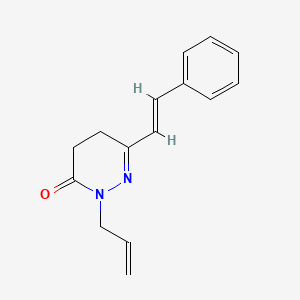![molecular formula C22H28N6O2 B2915387 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine CAS No. 1251707-98-8](/img/structure/B2915387.png)
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine typically involves multi-step organic synthesis. The process may include:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
- Synthesis of the pyrazole ring via condensation reactions between hydrazines and β-diketones.
- Coupling of the oxadiazole and pyrazole intermediates with the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Introduction of the piperidine moiety via amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the tert-butyl group or the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]benzene
- **4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]thiophene
Uniqueness
The uniqueness of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-14-7-10-27(11-8-14)20(29)17-13-24-28(15(17)2)18-12-16(6-9-23-18)19-25-21(26-30-19)22(3,4)5/h6,9,12-14H,7-8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYCUSCSJIIWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
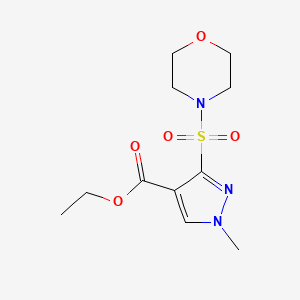
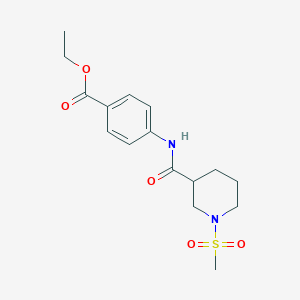
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)
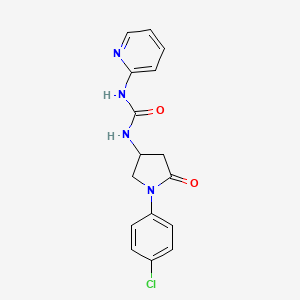
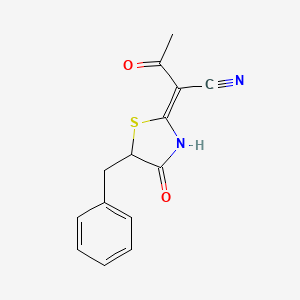

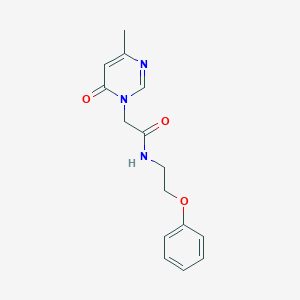
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)
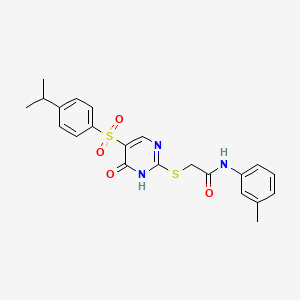
![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)
![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)
